(3-Fluoro-oxetan-3-ylmethyl)methylamine
Overview
Description
(3-Fluoro-oxetan-3-ylmethyl)methylamine is a useful research compound. Its molecular formula is C5H10FNO and its molecular weight is 119.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis in Antibiotic Preparation
(M. Lall et al., 2012) explored the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic for treating respiratory tract infections. The synthesis involved catalytic asymmetric hydrogenation and SN2 substitution reaction with methylamine.
Reactivity with Fluoroalkyl Substituents
The transformations of fluoroalkyl-containing 2-arylhydrazono-1,3-dicarbonyl compounds with methylamine were studied by (E. V. Shchegol'kov et al., 2007). They found that these compounds react variably with methylamine depending on the fluorinated substituent's structure, leading to the formation of complexing agents for nickel(II) and copper(II) ions.
Endogenous Conversion to Toxic Compounds
A study by (P. Yu and D. Zuo, 1996) showed that methylamine can be converted by semicarbazide-sensitive amine oxidase (SSAO) to formaldehyde and hydrogen peroxide, toxic to cultured endothelial cells. This suggests potential in vivo hazardous effects, relevant to the study of endothelial injury and atherosclerosis genesis.
Fluorogenic Labelling in HPLC
The use of periodate and methylamine for the quantitation of intracellular 5-fluoro-2'-deoxyuridine-5'-monophosphate by high-performance liquid chromatography (HPLC) was demonstrated by (R. Dreyer and E. Cadman, 1981). This technique allowed for rapid and accurate quantitation of deoxynucleotides.
Nanosensor in Detection of Fish Spoilage
In a theoretical study, (M. Rouhani, 2019) evaluated fluorographene as a candidate for sensing ammonia and simple amines like methylamine for detecting fish spoilage. The study highlighted fluorographene's potential as a bioelectronics nose in various food spoilage sensors.
Optimization of Lennard‐Jones Parameters
(I. Chen, D. Yin, and Alexander D. MacKerell, 2002) extended an approach optimizing Lennard‐Jones parameters to polar–neutral compounds, including amines and fluorine‐substituted compounds. This study is significant in understanding the behavior of biomolecular systems in aqueous environments and the unique properties of fluorine in pharmaceutical compounds.
Detection of Nitric Oxide in Solvents
A study by (Pankaj Kumar, A. Kalita, and Biplab Mondal, 2011) investigated the reduction of copper(II) centers in complexes by nitric oxide in various solvents. This research contributes to understanding the interaction of nitric oxide with copper complexes in different media.
Properties
IUPAC Name |
1-(3-fluorooxetan-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c1-7-2-5(6)3-8-4-5/h7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROICACOSFXBKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(COC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.